
N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide, also known as MMBA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMBA is a synthetic compound that belongs to the class of fatty acid amides. It is a white crystalline powder with a molecular formula of C14H29NO2S and a molecular weight of 279.46 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to act through the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been shown to inhibit the phosphorylation and degradation of IκBα, a key regulator of the NF-κB pathway. This, in turn, leads to the inhibition of NF-κB activation and the subsequent downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, which plays a key role in the regulation of inflammation and immune responses. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD) and reduce the levels of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide is its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. However, one of the limitations of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide in vivo to determine its safety and efficacy in humans. Additionally, the potential use of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide in the treatment of other inflammatory and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Synthesemethoden
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide involves the reaction of 2-methoxy-4-methylsulfanylbutylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S/c1-12(2,3)8-11(14)13-9-10(15-4)6-7-16-5/h10H,6-9H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXRRDMLJMHPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

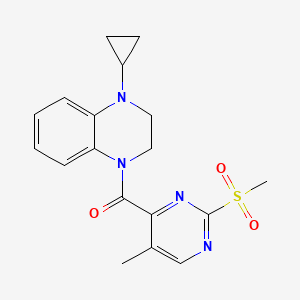
![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)
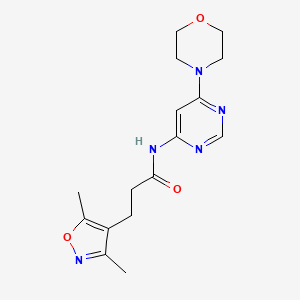
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
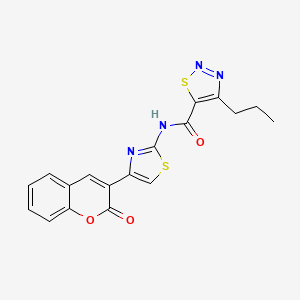
![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)

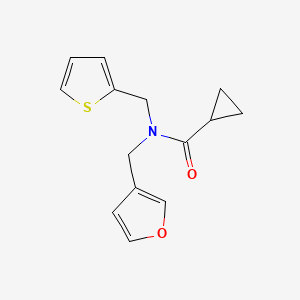
![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)
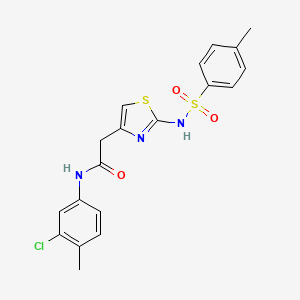
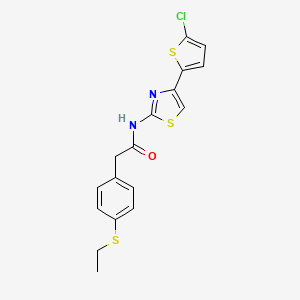
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)